Structural Differentiation: (Z)-2-Methoxyethyl vs. (E)-3,6-Dimethyl Substitution Pattern
The target compound (864975-02-0) adopts a (Z)-ylidene configuration with a 2-methoxyethyl group at N3 and a methyl group at C6, yielding a molecular formula of C15H20N2O2S and MW 292.4 . In contrast, the closest commercial analog (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 326179-32-2) lacks the methoxyethyl chain, possessing only N3 and C6 methyl groups, resulting in a smaller formula of C13H16N2OS and MW 248.34 . The target compound therefore introduces an additional hydrogen bond acceptor (ether oxygen) and greater conformational flexibility via the ethylene spacer, which can significantly alter binding pose and target engagement profiles in screening campaigns.
| Evidence Dimension | Molecular formula and molecular weight (structural complexity) |
|---|---|
| Target Compound Data | C15H20N2O2S; MW 292.4 g/mol; features 2-methoxyethyl N3 substituent |
| Comparator Or Baseline | (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 326179-32-2): C13H16N2OS; MW 248.34 g/mol; N3 and C6 methyl groups only |
| Quantified Difference | ΔMW = +44.06 g/mol (+17.7%); additional O atom and 2 C atoms |
| Conditions | Structural comparison based on chemical identity; purity typically ≥95% for both compounds |
Why This Matters
The additional ether oxygen and extended N3 chain provide unique hydrogen-bonding and steric features not present in the simpler dimethyl analog, directly impacting library diversity and SAR exploration.
